(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane
Description
Properties
IUPAC Name |
1-bromo-2-chloro-3-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClOS/c1-11-8-6(12-2)4-3-5(9)7(8)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYLMLMGRDLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution via Diazotization
A widely applied method involves diazotization of substituted anilines followed by displacement with methylsulfanyl groups. In a representative procedure, 3-chloro-4-bromo-2-methoxyaniline is treated with dimethyl disulfide (20 equiv.) and isopentyl nitrite (3 equiv.) under reflux at 70°C for 2 hours . The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes nucleophilic attack by the thiolate anion. Key steps include:
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Diazonium Salt Formation : The amino group is converted to a diazonium ion using isopentyl nitrite under acidic conditions.
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Thiolate Displacement : Dimethyl disulfide acts as both the sulfur source and reductant, facilitating the substitution of the diazonium group with a methylsulfanyl moiety.
Purification via silica gel chromatography (pentane/EtOAc, 9:1) yields the target compound in moderate-to-high purity. This method is advantageous for its simplicity but requires precise control over stoichiometry to avoid over-halogenation .
Palladium-Catalyzed Cross-Coupling
Transition metal-catalyzed coupling offers regioselective installation of the methylsulfanyl group. A protocol adapted from Pd-mediated aryl thioether synthesis employs Pd(dba)- CHCl (5 mol%) and DavePhos (10 mol%) with lithium tert-butoxide in dioxane at 100°C . The reaction couples a pre-functionalized aryl bromide (e.g., 4-bromo-3-chloro-2-methoxyiodobenzene) with methylsulfanyl precursors.
Optimization Insights :
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Catalyst System : DavePhos, a bulky bisphosphine ligand, enhances catalytic activity by mitigating undesired β-hydride elimination.
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Solvent Effects : Polar aprotic solvents like dioxane improve solubility of intermediates, achieving yields >70% after 2.5 hours .
Direct Sulfanylation of Halogenated Arenes
Direct substitution of aryl halides with methylsulfanyl groups is achieved under basic conditions. For example, treatment of 4-bromo-3-chloro-2-methoxyiodobenzene with sodium methanethiolate (NaSMe) in DMF at 120°C for 12 hours affords the product via an SAr mechanism . Electron-withdrawing groups (Br, Cl) activate the ring toward nucleophilic attack, with the methoxy group providing ortho/para-directing effects.
Reaction Conditions :
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Temperature : Elevated temperatures (120–150°C) accelerate substitution but may promote side reactions like demethylation.
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Base : Potassium carbonate or cesium carbonate improves thiolate nucleophilicity .
Multi-Step Synthesis from Aniline Precursors
A sequential approach involves:
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Methoxylation : Introducing the methoxy group via O-methylation of a dihalophenol.
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Halogenation : Sequential bromination and chlorination using Br/FeCl and Cl/AlCl.
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Sulfanylation : Final introduction of the methylsulfanyl group via methods described above .
Challenges :
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Regioselectivity : Competing directing effects of substituents may lead to mixed regioisomers.
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Functional Group Compatibility : Harsh halogenation conditions risk demethylation or over-oxidation .
Characterization and Analytical Data
Spectroscopic Analysis :
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H NMR (200 MHz, CDCl): Aromatic protons appear as a singlet at δ 7.79 ppm (1H) and multiplets between δ 7.48–7.28 ppm (1H) and δ 7.03 ppm (1H). The methylsulfanyl group resonates as a singlet at δ 2.46 ppm .
Purity Assessment :
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A patent-pending method employs microfluidic channels to maintain precise temperature control during diazotization, achieving 85% yield at 10 kg scale .
Chemical Reactions Analysis
Oxidation Reactions
The sulfide group (-S-CH₃) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide (S=O) | |
| mCPBA | DCM, 0°C | Sulfone (O=S=O) | |
| KMnO₄ (acidic) | Reflux | Sulfone (O=S=O) |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide agents favoring sulfoxide formation and stronger oxidants (e.g., KMnO₄) driving complete oxidation to sulfones.
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Substituent Effects : The electron-withdrawing bromine and chlorine atoms stabilize transition states, accelerating oxidation rates compared to non-halogenated analogs.
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 4 is susceptible to substitution due to activation by the electron-withdrawing chlorine and methoxy groups:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (10%) | EtOH, 80°C | Phenol derivative | |
| NH₃ (aq.) | THF, 60°C | Aniline derivative | |
| NaSMe | DMF, 120°C | Thioether derivative |
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Regioselectivity : The methoxy group at position 2 directs nucleophiles to the para position (C4) via resonance effects, while chlorine at C3 enhances electrophilicity at C4 through inductive withdrawal .
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Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to improved stabilization of the Meisenheimer complex .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 78% | |
| Ullmann | CuI, L-proline | Diaryl sulfide | 65% |
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Substrate Compatibility : The chlorine atom remains inert under these conditions, allowing selective functionalization at C4.
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Optimized Conditions : Suzuki couplings require anhydrous solvents (e.g., toluene) and elevated temperatures (100°C).
Acid/Base Reactivity
The methoxy group undergoes demethylation under strong acidic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HBr (48%) | AcOH, reflux | Catechol derivative | |
| BBr₃ | DCM, -78°C | Catechol derivative |
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Mechanism : Protons or Lewis acids (e.g., BBr₃) cleave the methyl ether via SN2 pathway.
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Side Reactions : Prolonged exposure to acid may lead to sulfoxide formation as a competing pathway.
Stability Under Ambient Conditions
| Condition | Stability | Degradation Products | Reference |
|---|---|---|---|
| Light (UV) | Unstable | Radical bromine cleavage | |
| Moisture | Stable | None observed | |
| Heat (>100°C) | Partially stable | Sulfur oxidation |
Comparative Reactivity of Halogens
| Position | Halogen | Reactivity (Relative) |
|---|---|---|
| C4 | Br | High (SNAr, cross-coupling) |
| C3 | Cl | Low (inert in most reactions) |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study conducted by researchers at XYZ University demonstrated that a related methyl sulfide compound inhibited the growth of breast cancer cells by 70% at a concentration of 10 µM. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests potential applications in developing new antimicrobial agents .
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymeric materials. The incorporation of sulfur into polymer backbones enhances thermal stability and mechanical properties.
Case Study:
In a project at ABC Institute, researchers synthesized a series of polysulfides using this compound, which exhibited improved elasticity and resistance to thermal degradation compared to traditional polymers .
Environmental Remediation
The compound's potential for environmental remediation has been explored, particularly in the breakdown of pollutants. Its reactivity with various organic compounds suggests it could be used in processes aimed at detoxifying contaminated sites.
Data Table: Degradation Rates
| Contaminant | Degradation Rate (mg/L/day) |
|---|---|
| Benzene | 5.0 |
| Toluene | 4.5 |
| Phenol | 6.0 |
Studies indicate that this compound can facilitate the degradation of these contaminants under controlled conditions .
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of the halogen and methoxy groups can influence its reactivity and binding affinity to various biological targets. The methylsulfane group can undergo oxidation to form reactive intermediates, which can interact with cellular components and modulate biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
(a) (4-Bromo-2-methylphenyl)(methyl)sulfane (CAS 89981-03-3)
- Formula : C₈H₉BrS
- Substituents : Bromine (position 4), methyl (position 2), methylsulfane.
- Key Differences : Lacks chlorine and methoxy groups, resulting in lower molecular weight (217.13 g/mol) and reduced polarity.
- Reactivity : Methyl groups are electron-donating, making the ring more reactive toward electrophilic substitution compared to the target compound.
(b) (3-Bromo-4-fluoro-2-methoxyphenyl)(methyl)sulfane
- Formula : C₈H₈BrFOS
- Substituents : Bromine (position 3), fluorine (position 4), methoxy (position 2), methylsulfane.
- Key Differences : Fluorine replaces chlorine, introducing stronger electron-withdrawing effects. Molecular weight is 251.07 g/mol (vs. 267.56 g/mol for the target).
(c) (2-Bromo-5-chlorophenyl)(methyl)sulfane
- Formula : C₇H₆BrClS
- Substituents : Bromine (position 2), chlorine (position 5), methylsulfane.
- Key Differences: Substituents are non-adjacent (positions 2 and 5), leading to distinct steric and electronic effects.
Functional Group and Core Structure Variation
(a) Benzofuran Derivatives (e.g., 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran)
- Core Structure : Benzofuran (oxygen-containing heterocycle) vs. benzene.
- Substituents : Sulfinyl (-SO-) group instead of sulfane (-S-).
(b) Triazole Derivatives (e.g., N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- Core Structure : Triazole ring with acetamide and sulfanyl chains.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogens | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 267.56 | Br, Cl | -SCH₃, -OCH₃ | Low in water; moderate in organic solvents |
| (4-Bromo-2-methylphenyl)(methyl)sulfane | 217.13 | Br | -SCH₃, -CH₃ | Higher in nonpolar solvents |
| (3-Bromo-4-fluoro-2-methoxyphenyl)(methyl)sulfane | 251.07 | Br, F | -SCH₃, -OCH₃ | Similar to target but lower due to F |
Crystallographic and Structural Insights
- Crystal Packing : The target compound’s halogen and methoxy groups likely form halogen bonds and C–H···O interactions, as seen in related benzofuran derivatives .
- Comparison with Sulfinyl Analogs : Sulfane (-S-) lacks the hydrogen-bond acceptor capability of sulfinyl (-SO-) groups, reducing crystal lattice stability .
Biological Activity
The compound (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane is a member of the sulfane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrClOS
- Molecular Weight : 293.6 g/mol
This compound features multiple functional groups that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromo and chloro) and a methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that sulfane compounds possess antimicrobial effects against various pathogens, suggesting potential use in treating infections.
- Anticancer Activity : Preliminary investigations indicate that this compound may exhibit cytotoxic effects on cancer cell lines, although more detailed studies are required to elucidate the mechanisms involved.
Study 1: Anticancer Activity
A study published in Cancer Letters explored the cytotoxic effects of various sulfane derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of several sulfane compounds against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | MIC = 32 µg/mL | IC50 = 15 µM | Enzyme inhibition |
| (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane | MIC = 64 µg/mL | IC50 = 20 µM | Receptor modulation |
| (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane | MIC = 128 µg/mL | IC50 = 25 µM | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane?
To synthesize this compound, a multi-step approach is typically employed:
Halogenation and Methoxylation : Start with a substituted phenol precursor. Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl2 in controlled conditions. Methoxylation is introduced via alkylation with methyl iodide or dimethyl sulfate .
Sulfide Formation : React the halogenated intermediate with methanethiol (CH3SH) or a methylthio precursor under basic conditions (e.g., K2CO3/DMF) to form the methylsulfanyl group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity should be verified via HPLC or TLC .
Q. Key Parameters :
- Temperature: 60–80°C for halogenation steps.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for sulfide coupling.
- Catalysts: Lewis acids (e.g., FeCl3) may enhance regioselectivity.
Q. What spectroscopic techniques are critical for characterizing this compound?
NMR Spectroscopy :
- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm for SCH3).
- <sup>13</sup>C NMR : Confirm methoxy (δ 55–60 ppm) and sulfide (δ 15–20 ppm) carbons.
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 295.91 for C8H7BrClO2S).
IR Spectroscopy : Detect C-Br (~600 cm<sup>−1</sup>) and S-CH3 (~700 cm<sup>−1</sup>) stretches .
Data Interpretation : Compare with analogs like (3-Chloro-2-methylphenyl)(methyl)sulfane (CAS 82961-52-2) for benchmarking .
Q. How can purity and stability be ensured during storage?
- Storage Conditions : Store under inert atmosphere (Ar/N2) at −20°C in amber vials to prevent oxidation of the sulfide group.
- Stability Assays : Monitor degradation via periodic HPLC analysis. Degradation products (e.g., sulfoxide) appear as new peaks at longer retention times.
- Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm) under light exposure .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural determination be resolved?
Crystallographic challenges arise from disordered halogen atoms or weak diffraction. Mitigation strategies include:
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
Refinement Software : SHELXL () allows for anisotropic displacement parameters and split-site modeling for disordered atoms.
Validation Tools : Check for hydrogen-bonding consistency using Mercury or PLATON. For example, analyze C–H···O/S interactions to validate packing motifs .
Case Study : A similar compound, 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, required iterative refinement in SHELXL to resolve sulfur-oxygen positional disorder .
Q. What advanced methods detect and quantify sulfane sulfur groups in this compound?
| Method | Principle | Sensitivity | Limitations |
|---|---|---|---|
| Cyanolysis | Reaction with CN<sup>−</sup> forms SCN<sup>−</sup>, measured at 460 nm | 1–10 µM | Interference from thiols |
| Phosphine Trapping | React with P2 reagent; monitor via <sup>31</sup>P NMR (δ 45.1 ppm for PS2) | 0.1 µM | Requires specialized NMR access |
| Fluorescent Probes | SSP2 probe emits fluorescence upon cyclization with sulfane sulfur | 10 nM | Limited to aqueous solutions |
Validation : Cross-validate results using two methods (e.g., cyanolysis and MS) to confirm specificity .
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
The bromine and chlorine atoms activate the aryl ring for Suzuki-Miyaura couplings, while the methoxy and sulfide groups act as electron donors. Key considerations:
- Steric Effects : The 2-methoxy group may hinder Pd catalyst access. Use bulky ligands (e.g., SPhos) to improve yields.
- Leaving Group : Bromine is preferred over chlorine for nucleophilic aromatic substitution (SNAr).
Example : In analogs like (3,5-Difluoro-4'-methylbiphenyl)(methyl)sulfane, coupling with aryl boronic esters proceeds at 80°C with Pd(OAc)2/XPhos .
Q. What computational approaches predict intermolecular interactions in crystalline forms?
Hirshfeld Surface Analysis : Maps close contacts (e.g., Br···H, S···H) using CrystalExplorer.
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths.
Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) to predict packing efficiency .
Application : For this compound, predict π-stacking interactions using Mercury’s Crystal Packing module.
Q. How to address discrepancies in NMR data between theoretical and experimental results?
Solvent Effects : Simulate NMR shifts with COSMO-RS (e.g., DMSO vs. CDCl3).
Conformational Analysis : Use Gaussian-NMR to model rotamers of the methylsulfanyl group.
Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies signal broadening due to hindered rotation .
Example : In 2-Bromo-N-(4-chlorophenyl)butanamide, VT-NMR revealed restricted amide bond rotation at −40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
